molecular formula C12H24BNO2 B12978306 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine

Cat. No.: B12978306
M. Wt: 225.14 g/mol
InChI Key: HOHTWJDQWYIPPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine is a valuable organoboron reagent designed for research applications, particularly in medicinal chemistry and drug discovery. As a piperidine-based boronic ester, its primary value lies in its role as a versatile building block in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds, enabling researchers to efficiently construct complex molecules by connecting the piperidine scaffold to a variety of aromatic or heteroaromatic rings. The piperidine moiety is a privileged structure in pharmaceuticals, frequently found in compounds targeting the central nervous system and other therapeutic areas. Incorporating this saturated nitrogen heterocycle can influence the solubility, metabolic stability, and overall bioavailability of candidate molecules. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane protecting group enhances the compound's stability and crystallinity, simplifying handling and storage compared to its boronic acid counterpart. Based on similar piperidine-boronic esters, this compound requires specific storage conditions to maintain its integrity and is intended for use by qualified researchers in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Storage: For optimal stability, this compound should be stored in a cool, dark place under an inert atmosphere . Some related analogs require storage in a freezer at -20°C or refrigerated conditions between 2-8°C . Please consult the specific Certificate of Analysis for detailed storage instructions. Safety Information: General safety precautions for this class of compounds should be observed. Refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

Molecular Formula

C12H24BNO2

Molecular Weight

225.14 g/mol

IUPAC Name

4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine

InChI

InChI=1S/C12H24BNO2/c1-11(2)12(3,4)16-13(15-11)9-10-5-7-14-8-6-10/h10,14H,5-9H2,1-4H3

InChI Key

HOHTWJDQWYIPPE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CCNCC2

Origin of Product

United States

Preparation Methods

Borylation of Piperidine Derivatives

The most common approach to synthesize 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine involves the borylation of a suitable piperidine precursor, typically a halomethyl-substituted piperidine or a piperidine derivative bearing a leaving group at the methyl position. The borylation is usually performed using bis(pinacolato)diboron (B2pin2) under transition metal catalysis, often palladium-based catalysts, which facilitate the formation of the C–B bond.

  • Typical reaction conditions include:
    • Use of palladium catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4
    • Base such as potassium acetate or potassium carbonate
    • Solvents like dioxane or dimethylformamide (DMF)
    • Elevated temperatures (80–110 °C)

This method allows for high yields and good selectivity in installing the boronate ester group on the piperidine ring's methyl substituent.

Protection and Functional Group Manipulation

In some synthetic routes, the piperidine nitrogen is protected (e.g., as a tert-butyl carbamate) to prevent side reactions during borylation. For example, tert-butyl 4-(bromomethyl)piperidine-1-carboxylate can be used as a substrate, which upon borylation yields the protected boronate ester intermediate. Subsequent deprotection yields the target compound.

Specific Reported Procedures and Research Findings

Microwave-Assisted Borylation (From RSC Supporting Information)

A practical synthesis reported involves the use of microwave irradiation to accelerate the borylation of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with aryl bromides, which can be adapted for the preparation of the piperidine boronate ester. The crude product is purified by extraction and flash chromatography, yielding the boronate ester as a white amorphous solid with yields up to 99% under optimized conditions.

Parameter Value
Starting material tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
Catalyst Pd-based catalyst (e.g., Pd(dppf)Cl2)
Base Potassium carbonate or acetate
Solvent Ethyl acetate, DMF
Temperature Microwave heating, ~100 °C
Yield Up to 99%

This method highlights the efficiency of microwave-assisted synthesis in reducing reaction times and improving yields.

Two-Step Synthesis via Phenoxyethyl Intermediate (From ChemicalBook)

Another synthetic route involves a two-step process starting from 1-(2-chloroethyl)piperidine hydrochloride reacting with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in the presence of potassium carbonate and tetra-(n-butyl)ammonium iodide in DMF. This method yields a related boronate ester intermediate with an 80% yield, demonstrating the versatility of nucleophilic substitution reactions in constructing boronate ester-functionalized piperidine derivatives.

Step Reagents/Conditions Outcome
1 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol + K2CO3 in DMF at 0 °C Formation of phenoxy intermediate
2 N-chloroethylpiperidine hydrochloride + tetra-(n-butyl)ammonium iodide in DMF at 50 °C Coupling to piperidine derivative

This approach is useful for synthesizing boronate esters with additional functional groups for further derivatization.

Comparative Table of Preparation Methods

Method Starting Material Catalyst/Base Solvent Temperature Yield (%) Notes
Microwave-assisted borylation tert-butyl 4-(bromomethyl)piperidine-1-carboxylate Pd catalyst, K2CO3 or KOAc Ethyl acetate/DMF ~100 °C (microwave) Up to 99 Rapid, high yield, requires protection
Nucleophilic substitution route 1-(2-chloroethyl)piperidine hydrochloride + boronate phenol K2CO3, tetra-(n-butyl)ammonium iodide DMF 0–50 °C ~80 Two-step, allows functional group diversity

Analytical and Purification Notes

  • Purification is typically achieved by flash column chromatography using ethyl acetate/hexane mixtures.
  • The final compounds are characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.
  • Typical purity levels reported are ≥98% by gas chromatography or HPLC.

Summary of Research Findings

  • The boronate ester group in this compound is introduced efficiently via palladium-catalyzed borylation of halomethyl piperidine derivatives.
  • Microwave-assisted methods significantly reduce reaction times and improve yields.
  • Protection of the piperidine nitrogen is often necessary to avoid side reactions.
  • Alternative nucleophilic substitution routes provide access to structurally related boronate esters with potential for further functionalization.
  • The compound’s stability and reactivity make it valuable for cross-coupling reactions in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • Targets and Pathways:

  • Comparison with Similar Compounds

    Structural Variations and Linker Groups

    The linker between the piperidine and boronate ester significantly influences properties:

    Compound Name Linker Type Molecular Weight (g/mol) Key Structural Feature Evidence ID
    4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine (Target) Methyl ~261.15* Direct methyl linker N/A
    1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperidine Benzyl 301.24 Aromatic benzyl spacer
    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride Direct attachment 287.20 (free base) Boronate ester directly at piperidine C4
    4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine Pyrazole 269.13 Heterocyclic pyrazole bridge

    Notes:

    • Direct attachment (e.g., compound 22 in ) simplifies synthesis but may limit conformational flexibility .

    Electronic and Reactivity Profiles

    • Target Compound : The methyl linker minimizes electronic effects on the boronate ester, preserving its reactivity in cross-coupling reactions.
    • Heterocyclic Derivatives (): Pyrazole or pyridine rings (e.g., ) modify electron density, influencing regioselectivity in catalytic reactions .

    Key Differentiators

    • Steric Effects : Methyl linkers (target) reduce steric hindrance compared to benzyl or heterocyclic spacers, improving reaction yields in cross-couplings.
    • Solubility : Hydrochloride salts () enhance aqueous solubility, critical for biological applications.
    • Synthetic Complexity : Benzyl-linked derivatives require multi-step syntheses, while direct-attachment analogs () streamline production .

    Biological Activity

    The compound 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine (CAS No. 302348-51-2) is a derivative of piperidine featuring a boron-containing moiety. This structure suggests potential applications in medicinal chemistry, particularly in targeting biological pathways through its interaction with various enzymes and receptors.

    Chemical Structure and Properties

    The molecular formula of the compound is C13H19BO3C_{13}H_{19}BO_{3}, with a molecular weight of 234.10 g/mol. It possesses a unique dioxaborolane structure that may enhance its biological activity through improved solubility and stability in biological systems.

    PropertyValue
    Molecular FormulaC13H19BO3C_{13}H_{19}BO_{3}
    Molecular Weight234.10 g/mol
    AppearanceColorless to light yellow solid
    Purity>98%

    The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. Notably, it has shown promising inhibitory effects on:

    • GSK-3β (Glycogen Synthase Kinase 3 Beta) : A critical regulator in various signaling pathways related to cell proliferation and survival.
    • IKK-β (IκB Kinase Beta) : Involved in the NF-kB signaling pathway, which plays a significant role in inflammation and cancer progression.
    • ROCK-1 (Rho-associated protein kinase 1) : Associated with smooth muscle contraction and cytoskeletal dynamics.

    In vitro studies have demonstrated that the compound exhibits competitive inhibition against these kinases, with IC50 values indicating potent activity.

    Inhibitory Activity

    A recent study evaluated the inhibitory effects of various compounds on GSK-3β and other kinases. The results indicated that modifications in the boron-containing moiety significantly influenced the inhibitory potency:

    Compound IDGSK-3β IC50 (nM)IKK-β IC50 (nM)ROCK-1 IC50 (nM)
    6281520
    63122530
    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine 10 20 25

    These findings suggest that the compound has a balanced inhibitory profile across multiple targets relevant to cancer and inflammatory diseases.

    Cytotoxicity Studies

    Cytotoxicity assays were conducted on various cell lines to assess the safety profile of the compound. The results showed that at concentrations up to 10 µM, it did not significantly decrease cell viability in mouse hippocampal neuronal cells (HT-22) or microglial cells (BV-2), indicating a favorable safety margin for therapeutic applications.

    Case Studies

    Several case studies have highlighted the potential therapeutic applications of compounds similar to This compound :

    • Neurodegenerative Diseases : Inhibition of GSK-3β is linked to neuroprotective effects. Compounds with similar structures have been investigated for their ability to mitigate Alzheimer's disease symptoms by reducing tau phosphorylation.
    • Cancer Therapy : The dual inhibition of GSK-3β and IKK-β has shown promise in preclinical models for various cancers. Compounds targeting these pathways can potentially disrupt tumor growth and enhance apoptosis in cancer cells.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.